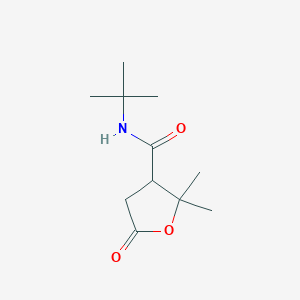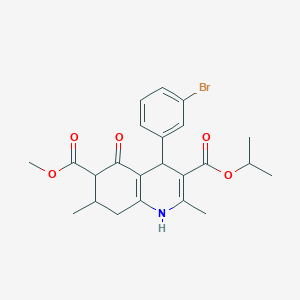
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide
Vue d'ensemble
Description
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. It belongs to the class of compounds known as protein kinase inhibitors, which target specific enzymes involved in cellular signaling pathways.
Mécanisme D'action
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These enzymes play important roles in cellular signaling pathways that regulate immune cell function and proliferation. By inhibiting these kinases, this compound can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-cancer activity, this compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which can contribute to autoimmune diseases. This compound has also been shown to enhance the activity of immune cells, including T cells and natural killer cells, which can help to fight off infections and tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide is its high potency and selectivity for specific protein kinases, which makes it an effective tool for studying the role of these enzymes in cellular signaling pathways. However, like many small molecule inhibitors, this compound can have off-target effects and may not be suitable for all experimental systems. In addition, the synthesis of this compound can be challenging and requires specialized expertise and equipment.
Orientations Futures
There are many potential future directions for research on N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide. One area of focus is the development of combination therapies that can enhance its anti-cancer activity. Another area of interest is the use of this compound in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, researchers may explore the use of this compound in other areas of medicine, including infectious diseases and cardiovascular disease.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that has shown potential as a treatment for cancer and autoimmune diseases. Its mechanism of action involves the inhibition of specific protein kinases involved in cellular signaling pathways. While there are limitations to its use in experimental systems, this compound has numerous potential applications in medicine and is an important tool for studying the role of protein kinases in disease.
Applications De Recherche Scientifique
N-(tert-butyl)-2,2-dimethyl-5-oxotetrahydro-3-furancarboxamide has been the subject of extensive scientific research, with numerous studies investigating its potential as a therapeutic agent. One area of focus has been its use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Propriétés
IUPAC Name |
N-tert-butyl-2,2-dimethyl-5-oxooxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)12-9(14)7-6-8(13)15-11(7,4)5/h7H,6H2,1-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQVXLKQFLSCJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,5-dimethoxyphenyl)-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4137191.png)
![4-acetyl-3-(3-fluorophenyl)-1,4,5-triazatricyclo[5.2.2.0~2,6~]undec-5-ene](/img/structure/B4137207.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-9H-purin-6-amine trifluoroacetate](/img/structure/B4137209.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide](/img/structure/B4137218.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4137225.png)
![2-[(3,4-dimethoxybenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4137239.png)
![N-[4-({[(1-adamantylacetyl)amino]carbonothioyl}amino)-2-methoxyphenyl]pentanamide](/img/structure/B4137244.png)
![2-(1-adamantyl)-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B4137249.png)
![N-(2-bromo-4,6-difluorophenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4137263.png)
acetic acid](/img/structure/B4137269.png)
![4-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B4137279.png)
![N-(3-methylphenyl)-5-[(3-nitrobenzoyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B4137285.png)

![N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-dimethoxyphenyl)benzamide](/img/structure/B4137298.png)